molecular formula C7H5BrClFO2S B6176752 (3-bromo-4-fluorophenyl)methanesulfonyl chloride CAS No. 1179247-63-2

(3-bromo-4-fluorophenyl)methanesulfonyl chloride

Cat. No. B6176752
CAS RN: 1179247-63-2
M. Wt: 287.5
InChI Key:
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Description

“(3-bromo-4-fluorophenyl)methanesulfonyl chloride”, also known as BFPMC, is a chemical compound with a variety of applications in scientific experiments, research, and industry. It has a molecular formula of C7H5BrClFO2S and a molecular weight of 287.5 .


Molecular Structure Analysis

BFPMC has a complex molecular structure that includes bromine, fluorine, sulfur, and chlorine atoms. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

BFPMC has a molecular weight of 287.53 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may interact with organoboron reagents and a palladium catalyst .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (3-bromo-4-fluorophenyl)methanesulfonyl chloride likely undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

In the context of organic synthesis, the compound plays a crucial role in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling . This process can be used to construct complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product.

Result of Action

The result of this compound’s action is typically the formation of a new carbon–carbon bond via a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reagents used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and solvent, can also significantly impact the reaction’s efficiency and the stability of the compound .

Safety and Hazards

While specific safety and hazard information for BFPMC is not provided in the available resources, it’s important to handle all chemical compounds with appropriate safety measures. Any clothing contaminated by the product should be immediately removed, and the area should be evacuated .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-bromo-4-fluorophenyl)methanesulfonyl chloride involves the reaction of 3-bromo-4-fluorotoluene with methanesulfonyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "3-bromo-4-fluorotoluene", "Methanesulfonyl chloride", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 3-bromo-4-fluorotoluene in anhydrous dichloromethane.", "Step 2: Add methanesulfonyl chloride to the reaction mixture.", "Step 3: Add a Lewis acid catalyst, such as aluminum chloride, to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction with water and extract the product with dichloromethane.", "Step 6: Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain (3-bromo-4-fluorophenyl)methanesulfonyl chloride as a white solid." ] }

CAS RN

1179247-63-2

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.5

Purity

95

Origin of Product

United States

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